

The Solubility Profile of Infigratinib-d3: A

**Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Infigratinib-d3 |           |
| Cat. No.:            | B12377363       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **Infigratinib-d3**, a deuterated analog of the potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, Infigratinib. Understanding the solubility of this compound is critical for its application in preclinical research, formulation development, and various in vitro and in vivo studies. This document outlines available solubility data, presents a standard experimental protocol for solubility determination, and illustrates the relevant biological pathway to provide context for its mechanism of action.

# **Quantitative Solubility Data**

The solubility of a compound is a key physicochemical property that influences its handling, formulation, and bioavailability. Below is a summary of the available solubility data for **Infigratinib-d3** and its non-deuterated parent compound, Infigratinib, in various solvent systems.

**Table 1: Solubility of Infigratinib-d3** 

| Solvent            | Concentration | Molar Equivalent | Conditions          |
|--------------------|---------------|------------------|---------------------|
| Dimethyl Sulfoxide | 12 mg/mL      | 21.30 mM         | Requires sonication |
| (DMSO)             |               |                  | and warming[1][2]   |



**Table 2: Solubility of Infigratinib (Non-deuterated)** 

| Solvent System                                            | Concentration   | Molar Equivalent |
|-----------------------------------------------------------|-----------------|------------------|
| Aqueous Media (at 37°C)[3]                                |                 |                  |
| pH 1.0 & 2.0 (HCl)                                        | < 1 mg/mL       | -                |
| pH 3.0 & 4.5 (Buffer)                                     | up to 1.7 mg/mL | ~3.03 mM         |
| pH 6.8 (Buffer)                                           | ≤ 0.0005 mg/mL  | ≤ 0.89 µM        |
| Formulation Vehicles[4]                                   |                 |                  |
| 10% DMSO >> 90% Corn Oil                                  | ≥ 1.67 mg/mL    | ≥ 2.98 mM        |
| 10% DMSO >> 40% PEG300<br>>> 5% Tween-80 >> 45%<br>Saline | ≥ 1.57 mg/mL    | ≥ 2.80 mM        |
| 5% DMSO >> 40% PEG300<br>>> 5% Tween-80 >> 50%<br>Saline  | ≥ 0.6 mg/mL     | ≥ 1.07 mM        |
| 5% DMSO >> 95% (20% SBE-<br>β-CD in Saline)               | ≥ 0.6 mg/mL     | ≥ 1.07 mM        |

Note: The FDA has classified Infigratinib as a low solubility, low permeability drug substance (BCS Class IV)[3].

## **Experimental Protocol for Solubility Determination**

While a specific, detailed protocol for the cited **Infigratinib-d3** solubility data is not publicly available, a standard and widely accepted methodology for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method. This approach ensures that the solution reaches equilibrium, providing a reliable measure of thermodynamic solubility.

### **Objective**

To determine the equilibrium solubility of **Infigratinib-d3** in a selected solvent at a controlled temperature.



### **Materials and Equipment**

- Infigratinib-d3 (crystalline solid)
- Solvent of interest (e.g., DMSO, water, buffer of specific pH)
- Analytical balance
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Volumetric flasks and pipettes

## Methodology

- Preparation: An excess amount of Infigratinib-d3 is added to a series of glass vials. This
  ensures that a saturated solution is achieved with undissolved solid remaining.
- Solvent Addition: A precise volume of the pre-equilibrated solvent is added to each vial.
- Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The mixture is shaken for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The attainment of equilibrium can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.
- Phase Separation: After equilibration, the samples are removed from the shaker and left undisturbed to allow the excess solid to settle. The samples are then centrifuged at high speed to pellet any remaining suspended solid particles.



- Sample Collection and Dilution: A clear aliquot of the supernatant is carefully collected, avoiding any disturbance of the solid pellet. The collected supernatant is immediately filtered through a syringe filter to remove any fine particulates.
- Quantification: The filtered supernatant is then appropriately diluted with a suitable mobile
  phase or solvent. The concentration of Infigratinib-d3 in the diluted sample is determined
  using a validated HPLC method by comparing its peak area to a standard curve prepared
  with known concentrations of the compound.
- Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in mg/mL or mM.

For compounds with poor solubility, like **Infigratinib-d3** in DMSO, the protocol may be augmented with sonication and gentle warming to facilitate the dissolution process, followed by the equilibration period at the target temperature[1][2].

# **Biological Context: FGFR Signaling Pathway**

Infigratinib is a potent, ATP-competitive kinase inhibitor that targets FGFRs 1, 2, and 3.[5][6] These receptors are key players in various cellular processes, and their aberrant activation through gene fusions, mutations, or amplifications can drive the growth and survival of malignant cells.[7][8] Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, thereby blocking downstream signaling cascades.[5] The diagram below illustrates this mechanism.

Figure 1. Simplified schematic of the FGFR signaling pathway and the inhibitory action of Infigratinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. file.medchemexpress.com [file.medchemexpress.com]



- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. lifetechindia.com [lifetechindia.com]
- 5. What is Infigratinib used for? [synapse.patsnap.com]
- 6. Infigratinib Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- To cite this document: BenchChem. [The Solubility Profile of Infigratinib-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377363#solubility-of-infigratinib-d3-in-different-solvents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com